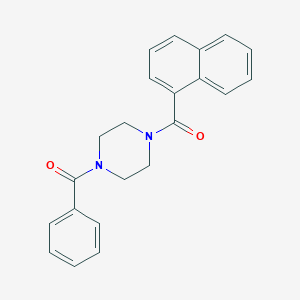

1-Benzoyl-4-(1-naphthoyl)piperazine

Description

1-Benzoyl-4-(1-naphthoyl)piperazine is a piperazine derivative featuring dual aromatic acyl substituents: a benzoyl group at the 1-position and a 1-naphthoyl group at the 4-position. Piperazine-based compounds are widely studied due to their structural versatility and pharmacological relevance, particularly in central nervous system (CNS) targeting and receptor modulation .

Properties

Molecular Formula |

C22H20N2O2 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

[4-(naphthalene-1-carbonyl)piperazin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C22H20N2O2/c25-21(18-8-2-1-3-9-18)23-13-15-24(16-14-23)22(26)20-12-6-10-17-7-4-5-11-19(17)20/h1-12H,13-16H2 |

InChI Key |

NEJYVPPSHHBOEN-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are structurally diverse, with variations in substituents significantly affecting their properties. Below is a detailed comparison of 1-Benzoyl-4-(1-naphthoyl)piperazine with key analogs:

Structural Features

Physicochemical Properties

- Crystallinity: 1-Benzoyl-4-(4-nitrophenyl)piperazine crystallizes in the orthorhombic system (space group Pna2₁), while 1-(4-bromobenzoyl)-4-phenylpiperazine adopts a monoclinic system (P2₁). These differences reflect the impact of nitro vs. bromo substituents on packing efficiency . Cocrystals of piperazine with diosgenin (2:1 ratio) demonstrate enhanced stability via hydrogen bonding, a property relevant to formulations of lipophilic analogs like this compound .

Solubility :

Stability and Formulation

- The naphthoyl group may confer metabolic stability due to steric protection of the acyl bond, a hypothesis supported by the stability of benzoylpiperazine cocrystals .

- Hydroxypropyl methyl cellulose (HPMC) formulations improve stability for piperazine-based drugs, a strategy applicable to the target compound .

Notes

Limited direct data on this compound necessitates extrapolation from structural analogs.

The naphthoyl group’s impact on pharmacokinetics (e.g., CYP450 metabolism) requires further study.

Comparative crystallographic and solubility data for naphthoyl-containing piperazines are lacking in the literature.

Evidence gaps exist regarding in vivo efficacy and toxicity profiles, emphasizing the need for targeted studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.